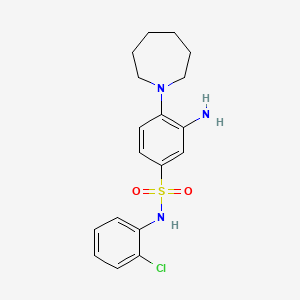

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

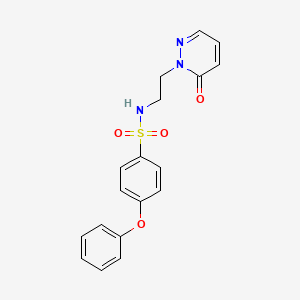

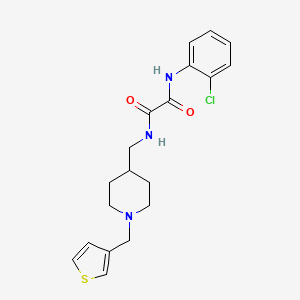

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Applications De Recherche Scientifique

Applications in Molecular Interactions and Crystal Structures

Sublimation and Solvation Processes Sulfonamides have been a topic of study in understanding molecular interactions within crystals and solutions. Research has delved into the temperature dependencies of saturated vapor pressure, thermodynamic functions of sublimation, and solubility in water and n-octanol for various sulfonamide compounds. These studies offer detailed insights into the thermochemical parameters of fusion and evaporation processes, crucial for comprehending the physical properties of these compounds (Perlovich et al., 2008).

Crystal Structure Analysis The crystal structure of various sulfonamide compounds has been meticulously analyzed, contributing significantly to the understanding of molecular conformations and interactions. For instance, Schiff base sulfonamides have been studied using techniques like NMR, UV–VIS, and IR spectroscopy, coupled with X-ray crystallography, to elucidate the molecular conformation and interactions within the crystal lattice (Subashini et al., 2009).

Derivative Synthesis and Characterization Research has also focused on synthesizing and characterizing various sulfonamide derivatives, exploring their structural and chemical properties. For example, new series of chemical compounds involving 1,3-oxazepine and 1,3-Diazepine derivatives have been synthesized and characterized, providing insights into their potential applications and functionalities (Adam, 2018).

Tautomerism Studies The study of sulfonamide-sulfonimide tautomerism offers valuable information regarding the molecular dynamics and stability of these compounds. This research is vital for understanding the chemical behavior and potential applications of sulfonamide derivatives in various fields (Branowska et al., 2022).

Applications in Organic Synthesis

C-C Bond Activation Sulfonamides have been utilized in organic synthesis processes, such as the rhodium-catalyzed and substrate-controlled selective C-C bond activation. This method has been instrumental in producing common organic structural units, showcasing the versatility of sulfonamides in synthetic chemistry (Chen et al., 2016).

Cyclization and Annulation Reactions Phosphine-catalyzed intermolecular cyclization and annulation reactions involving sulfonamides have been reported, providing efficient methodologies for constructing complex organic structures. These reactions highlight the utility of sulfonamides in facilitating diverse synthetic transformations (Zhang et al., 2019).

Propriétés

IUPAC Name |

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c19-15-7-3-4-8-17(15)21-25(23,24)14-9-10-18(16(20)13-14)22-11-5-1-2-6-12-22/h3-4,7-10,13,21H,1-2,5-6,11-12,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODMAVWAPALKBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)

![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)

![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)

![4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2500790.png)

![2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid](/img/structure/B2500791.png)

![N-([2,3'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2500793.png)

![N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2500794.png)

![Spiro[3.5]nonan-9-ylmethanesulfonyl chloride](/img/structure/B2500797.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)